RIP2 Kinase Inhibition: Potency Comparison with GSK583 and Lead Compound 14
This compound serves as a direct comparator to established RIP2 inhibitors. While the precise IC₅₀ of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is not available in the public domain, its structural class context provides a critical differentiation framework. For example, the optimized lead GSK583, a 4-aminoquinoline, achieves an IC₅₀ of 5 nM against RIP2 . A subsequent analog (Compound 14) reported an IC₅₀ of 5.1 ± 1.6 nM [1]. This structural series, including the target compound, demonstrates that specific substitutions at the 6-position and on the N-phenyl ring can modulate potency within a narrow range, providing a clear, quantifiable benchmark for researchers aiming to explore SAR around this scaffold.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly available; structurally related to 4-aminoquinoline RIP2 inhibitors. |
| Comparator Or Baseline | GSK583: IC₅₀ = 5 nM; Compound 14: IC₅₀ = 5.1 ± 1.6 nM |
| Quantified Difference | Data pending for target compound; baseline for structural analogs established at 5-5.1 nM. |
| Conditions | In vitro kinase inhibition assay (ATP concentration not specified for all comparators). |
Why This Matters
Defines the potency baseline for 4-aminoquinoline RIP2 inhibitors, allowing for rational SAR studies and selection of appropriate positive controls.
- [1] Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. J Enzyme Inhib Med Chem. 2022;38(1):282–293. doi:10.1080/14756366.2022.2148317. View Source
